Z-Gln(Trt)-OH

説明

Synthesis Analysis

The synthesis of Z-Gln(Trt)-OH has been adapted from a method in the literature . The process involves the use of trityl (Trt)–OH, Ac2O, and concentrated H2SO4 .Molecular Structure Analysis

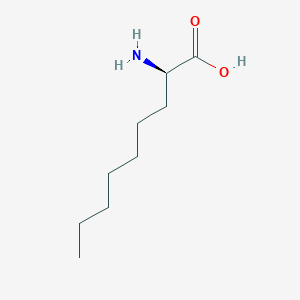

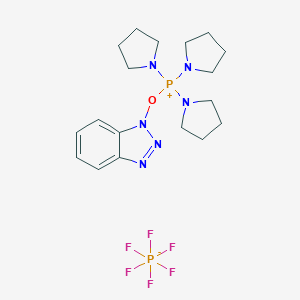

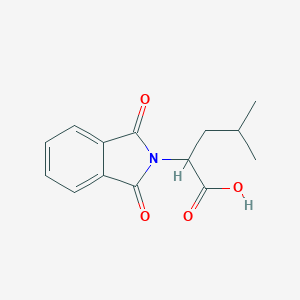

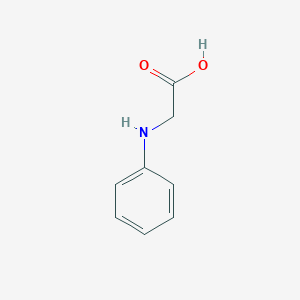

The IUPAC name for Z-Gln(Trt)-OH is N2-((benzyloxy)carbonyl)-N2-trityl-L-glutamine . The InChI code for the compound is 1S/C32H30N2O5/c33-29(35)22-21-28(30(36)37)34(31(38)39-23-24-13-5-1-6-14-24)32(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,28H,21-23H2,(H2,33,35)(H,36,37)/t28-/m0/s1 .Physical And Chemical Properties Analysis

Z-Gln(Trt)-OH is a powder that is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored at -20°C .科学的研究の応用

Hydrogel Formation

Z-Gln(Trt)-OH is used as an efficient acyl donor in the formation of hydrogels, particularly in combination with gelatin and microbial transglutaminase (mTG). This compound contributes to the crosslinking reactions that result in mechanically tough and conductive hydrogels with optimal properties such as high storage modulus, compressive strength, tensile strength, and elongation at break .

Microbial Transglutaminase Assay Kits

In microbial transglutaminase assay kits, Z-Gln(Trt)-OH serves as the amine acceptor substrate. It reacts with hydroxylamine in the presence of microbial transglutaminase (MTG) to form a colored complex detectable at a specific wavelength. This application is crucial for studying and measuring the activity of MTG .

Safety and Hazards

作用機序

Target of Action

The primary target of Z-Gln(Trt)-OH is the enzyme microbial transglutaminase (mTG) . This enzyme catalyzes the formation of an isopeptide bond between glutamine and lysine residues . It plays a significant role in various industrial processes to improve the firmness, viscosity, elasticity, and water-holding capacity of products in the food and pharmaceutical industries .

Mode of Action

Z-Gln(Trt)-OH, also known as Z-Gln-Gly, interacts with its target, mTG, by serving as an acyl donor . The enzyme mTG catalyzes the acyl transfer reaction between the γ-carboxyamide group of peptide-bound glutamine residues (from Z-Gln-Gly) and a variety of primary amines, particularly the ε-amino group of lysine . This interaction results in the formation of stable, insoluble macromolecular complexes .

Biochemical Pathways

The action of Z-Gln(Trt)-OH affects the transglutaminase-catalyzed cross-linking pathway . The formation of isopeptide bonds results in both intra- and inter-molecular cross-linking of proteins, leading to protein polymerization . This process is crucial in various physiological functions such as blood clotting, wound healing, and epidermal keratinization .

Pharmacokinetics

It’s worth noting that the enzyme mtg, which z-gln(trt)-oh interacts with, has been shown to have stability in water miscible organic solvents .

Result of Action

The result of Z-Gln(Trt)-OH’s action is the formation of stable, insoluble macromolecular complexes . These complexes have significant implications in various industries, including food and pharmaceuticals, where they improve the firmness, viscosity, elasticity, and water-holding capacity of products .

Action Environment

The action of Z-Gln(Trt)-OH can be influenced by environmental factors. For instance, the stability of the enzyme mTG, which Z-Gln(Trt)-OH interacts with, can be affected by the presence of organic solvents . In one study, mTG retained 61 and 72% activity for wild-type and S2P variant respectively in 70% isopropanol .

特性

IUPAC Name |

(2S)-5-oxo-2-(phenylmethoxycarbonylamino)-5-(tritylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30N2O5/c35-29(22-21-28(30(36)37)33-31(38)39-23-24-13-5-1-6-14-24)34-32(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,28H,21-23H2,(H,33,38)(H,34,35)(H,36,37)/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOAIKMOWHPBQS-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449899 | |

| Record name | Z-Gln(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Gln(Trt)-OH | |

CAS RN |

132388-60-4 | |

| Record name | N2-[(Phenylmethoxy)carbonyl]-N-(triphenylmethyl)-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132388-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Z-Gln(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。